molecular formula C10H13N3O B1611836 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine CAS No. 28020-48-6

1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B1611836
CAS No.: 28020-48-6
M. Wt: 191.23 g/mol
InChI Key: STTDLTWFLCQAOC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of green solvents and catalysts can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acids, while reduction can produce 4,5-dihydro-1H-pyrazoles .

Scientific Research Applications

1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine is unique due to its specific combination of the methoxyphenyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3,4-dihydropyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-5H,6-7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTDLTWFLCQAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587612
Record name 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28020-48-6
Record name 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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